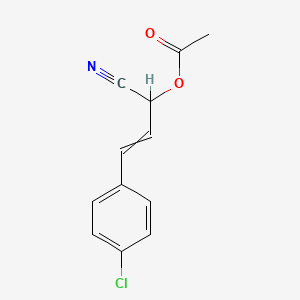![molecular formula C9H10FN5 B14416397 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- CAS No. 87253-79-0](/img/structure/B14416397.png)
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with 4-fluorobenzyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, incorporating advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazoles and their derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cellular proliferation.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and DNA. The compound inhibits DNA synthesis by binding to specific sites on the DNA molecule, preventing the replication process. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- can be compared with other similar compounds such as:
3,5-Diamino-1,2,4-triazole: This compound lacks the fluorophenyl group, making it less effective in certain applications.
1H-1,2,4-Triazole:
The presence of the fluorophenyl group in 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- enhances its chemical properties, making it more versatile and effective in various applications.
Propriétés
Numéro CAS |
87253-79-0 |
|---|---|
Formule moléculaire |
C9H10FN5 |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
3-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H10FN5/c10-7-3-1-6(2-4-7)5-12-9-13-8(11)14-15-9/h1-4H,5H2,(H4,11,12,13,14,15) |
Clé InChI |
DWMZEXJSDVKUNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=NNC(=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

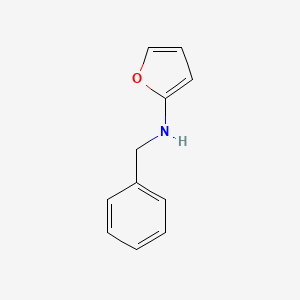
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
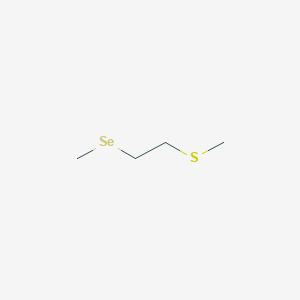
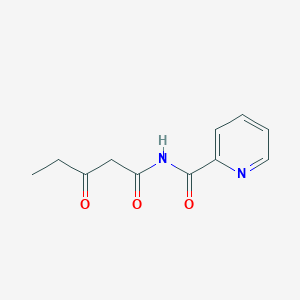
silane](/img/structure/B14416372.png)
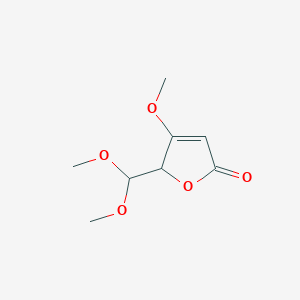
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
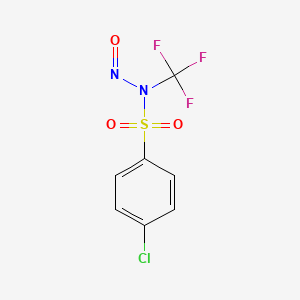
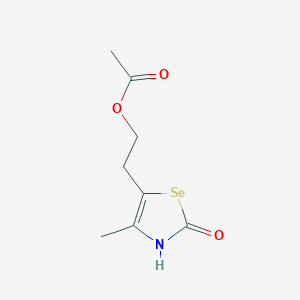
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
